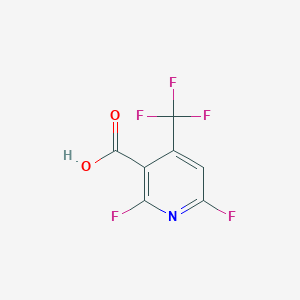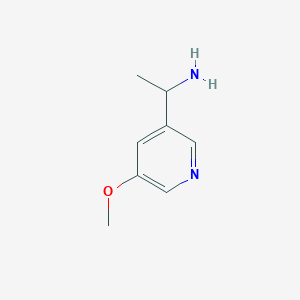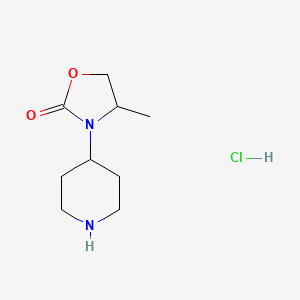
Nicotinamide riboside hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide riboside hemisulfate is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various metabolic processes. This compound has gained attention for its potential health benefits, including its ability to enhance cellular energy production and support overall metabolic health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide riboside hemisulfate can be synthesized through several methods. One common approach involves the reaction of nicotinamide with ribose-1-phosphate in the presence of pentosyl transferases. This reaction forms nicotinamide riboside, which can then be converted to its hemisulfate form through further chemical modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and stability studies to ensure the compound’s integrity during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide riboside hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for studying its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium dithionate is often used as a reducing agent to convert this compound into its reduced form.
Substitution: Various nucleophiles can be employed to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include nicotinamide adenine dinucleotide (NAD+), nicotinamide mononucleotide (NMN), and other derivatives that play significant roles in cellular metabolism .
Scientific Research Applications
Nicotinamide riboside hemisulfate has a wide range of scientific research applications:
Mechanism of Action
Nicotinamide riboside hemisulfate exerts its effects primarily by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound is transported into cells via equilibrative nucleoside transporters and is then converted into NAD+ through a series of enzymatic reactions . This increase in NAD+ levels helps to enhance cellular energy production, reduce oxidative stress, and support various metabolic processes .
Comparison with Similar Compounds
Nicotinamide riboside: A direct precursor to NAD+, similar to nicotinamide riboside hemisulfate but without the hemisulfate group.
Nicotinic acid riboside: Another NAD+ precursor with a slightly different structure and metabolic pathway.
Nicotinamide mononucleotide (NMN): A compound that is directly converted to NAD+ in cells and is often compared to this compound for its efficiency in boosting NAD+ levels.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability compared to other NAD+ precursors. Its hemisulfate form allows for better absorption and utilization in the body, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H30N4O14S |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;sulfate |
InChI |
InChI=1S/2C11H14N2O5.H2O4S/c2*12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;1-5(2,3)4/h2*1-4,7-9,11,14-16H,5H2,(H-,12,17);(H2,1,2,3,4)/t2*7-,8-,9-,11-;/m11./s1 |
InChI Key |
ZSQNPQLWXPNHMR-IDFLJBLYSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)



![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)





![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)

